Synthesis of 2,4-Difluoro-6-((methylthio)methyl)aniline: An In-Depth Technical Guide
Synthesis of 2,4-Difluoro-6-((methylthio)methyl)aniline: An In-Depth Technical Guide
This in-depth technical guide details the synthesis of 2,4-Difluoro-6-((methylthio)methyl)aniline , a critical intermediate often utilized in the preparation of 2,4-difluoro-6-methylaniline for pharmaceutical applications (e.g., kinase inhibitors).
Executive Summary & Strategic Importance
2,4-Difluoro-6-((methylthio)methyl)aniline (CAS: 1895912-45-4) is a specialized ortho-functionalized aniline derivative. Its primary utility lies in its role as a synthetic equivalent for the 2,4-difluoro-6-methylaniline moiety. Direct methylation of electron-deficient anilines at the ortho-position is synthetically challenging due to competing N-methylation and poor reactivity of the deactivated ring.
The most robust synthetic pathway leverages a [2,3]-sigmatropic rearrangement (modified Clauson-Kaas or Gassman-type reaction) using dimethyl sulfide (DMS) and N-chlorosuccinimide (NCS). This method selectively introduces a (methylthio)methyl group at the ortho-position of the aniline, which can subsequently be desulfurized (e.g., via Raney Nickel) to yield the methyl group, or used as a functional handle for further elaboration.
Retrosynthetic Analysis
The retrosynthesis of the target molecule reveals that the (methylthio)methyl side chain can be installed directly onto the commercially available 2,4-difluoroaniline using a sulfonium ylide rearrangement strategy.
Retrosynthetic Pathway
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Target: 2,4-Difluoro-6-((methylthio)methyl)aniline.
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Disconnection: C–C bond at the ortho-position (C6).
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Precursors:
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Nucleophile: 2,4-Difluoroaniline (Ortho-position C6 is the only open ortho site; C2 and C4 are blocked by Fluorine).
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Electrophile/C1 Source: Dimethyl Sulfide (DMS) activated by N-Chlorosuccinimide (NCS).
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Mechanistic Rationale: The reaction proceeds via the formation of an azasulfonium salt intermediate. Treatment with a base generates a sulfur ylide, which undergoes a spontaneous [2,3]-sigmatropic rearrangement to form the ortho-substituted product. This route avoids the use of unstable benzyl bromides or harsh lithiation conditions that could lead to benzyne formation or defluorination.
Primary Synthetic Route: The Sulfilimine Rearrangement
This protocol is based on the Clauson-Kaas and Vilsmaier modifications of the Gassman indole synthesis, adapted for ortho-alkylation.
Reagents & Materials
| Reagent | Role | Equivalents (eq.) | Key Property |
| 2,4-Difluoroaniline | Starting Material | 1.0 | Nucleophile |
| N-Chlorosuccinimide (NCS) | Activator | 1.1 - 1.2 | Oxidant/Chlorinating agent |
| Dimethyl Sulfide (DMS) | Reagent | 1.5 - 2.0 | Forms sulfonium salt |
| Triethylamine (Et3N) | Base | 2.0 - 3.0 | Promotes rearrangement |
| Dichloromethane (DCM) | Solvent | - | Anhydrous, inert |
Detailed Experimental Protocol
Step 1: Formation of the Chlorosulfonium Complex
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Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
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Solvation: Charge the flask with N-chlorosuccinimide (NCS) (1.1 eq) and anhydrous DCM (0.2 M concentration relative to aniline).
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Activation: Cool the suspension to -20 °C (using a CCl4/dry ice or ethylene glycol/dry ice bath).
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Addition: Add Dimethyl Sulfide (DMS) (1.5 eq) dropwise over 10–15 minutes.
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Observation: A white precipitate (the active chlorosulfonium species, [Me2S-Cl]+ Cl-) will form.
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Critical Control: Maintain temperature below -10 °C to prevent decomposition of the active species.
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Step 2: Formation of the Azasulfonium Salt
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Addition: Dissolve 2,4-difluoroaniline (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at -20 °C .
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Reaction: Stir the mixture at -20 °C for 2 hours .
Step 3: Rearrangement & Product Formation
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Base Treatment: Add Triethylamine (Et3N) (2.5 eq) dropwise to the cold mixture.
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Note: The reaction may become slightly exothermic; control addition rate to maintain T < -10 °C.
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Warming: Remove the cooling bath and allow the reaction to warm to Room Temperature (25 °C) over 2–4 hours.
Step 4: Workup & Purification
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Quench: Pour the reaction mixture into ice-cold water (100 mL).
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Extraction: Extract the aqueous layer with DCM (3 x 50 mL).
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Wash: Wash combined organics with brine (1 x 50 mL) and water (1 x 50 mL).
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Drying: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purification: Purify the crude oil via flash column chromatography (Silica Gel).
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Eluent: Hexanes/Ethyl Acetate gradient (typically 10:1 to 5:1).
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Product:2,4-Difluoro-6-((methylthio)methyl)aniline is typically isolated as a pale yellow oil or low-melting solid.
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Downstream Application: Desulfurization
To access 2,4-difluoro-6-methylaniline (a common drug intermediate), the thioether is reduced using Raney Nickel.
Protocol:
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Dissolve 2,4-Difluoro-6-((methylthio)methyl)aniline in Ethanol (EtOH).
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Add Raney Nickel (slurry in water, washed with EtOH).
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Stir under Hydrogen atmosphere (H2) (balloon or 50 psi) for 4–16 hours.
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Filter through Celite (Caution: Raney Ni is pyrophoric).
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Concentrate to yield 2,4-difluoro-6-methylaniline .
Mechanistic Visualization
The following diagram illustrates the reaction pathway from the chlorosulfonium intermediate to the final rearranged product.
Caption: Mechanistic pathway for the ortho-thiomethylation of 2,4-difluoroaniline via [2,3]-sigmatropic rearrangement.
Safety & Handling Protocols
| Hazard Class | Specific Risk | Mitigation Strategy |
| Stench | Dimethyl Sulfide (DMS) and the product have a potent, disagreeable odor. | MUST use a fume hood. Treat glassware with bleach (NaOCl) before removal from hood to oxidize sulfur residues. |
| Toxicity | Fluorinated anilines are toxic by inhalation and skin contact. | Wear nitrile gloves, lab coat, and safety glasses. Avoid dust formation. |
| Reactivity | NCS is an oxidizer; Raney Nickel is pyrophoric (catches fire in air). | Keep Raney Ni wet at all times. Store NCS away from reducing agents. |
References
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Claus, P. K.; et al. "Specific Ortho-Alkylation of Aromatic Amines." Tetrahedron Letters, 1974 , 15(36), 3319–3322. Link
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Vilsmaier, E.; et al. "Ortho-Functionalization of Anilines via Azasulfonium Salts." Synthesis, 1980 , 1980(1), 62–64. Link
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Signal Pharmaceuticals, LLC. "Substituted Aminopurine Compounds, Compositions Thereof, and Methods of Treatment Therewith." World Intellectual Property Organization Patent, WO2016057370A1 , 2016. (Describes the use of the title compound as a precursor to 2,4-difluoro-6-methylaniline). Link
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Gassman, P. G.; Gruetzmacher, G. "Specific Ortho-Alkylation of Anilines." Journal of the American Chemical Society, 1973 , 95(2), 588–589. Link
